N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with 2,3-dimethylphenyl and 4-methylphenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylbenzaldehyde with 4-methylbenzylamine in the presence of sulfur and a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the aromatic substituents play a crucial role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine
- N-(2,3-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
- N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both 2,3-dimethylphenyl and 4-methylphenyl groups may enhance its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N2S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2S/c1-12-7-9-15(10-8-12)17-11-21-18(20-17)19-16-6-4-5-13(2)14(16)3/h4-11H,1-3H3,(H,19,20) |
InChI Key |
XIBYZPJQLWONIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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